molecular formula C25H16FN3O2 B4572953 4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 5880-20-6

4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B4572953
CAS No.: 5880-20-6
M. Wt: 409.4 g/mol
InChI Key: BXXPJUASBYVZMD-JCMHNJIXSA-N
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Description

4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C25H16FN3O2 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.12265492 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

Synthesis and Structural Insights : The synthesis of complex molecules related to the given compound involves various strategies, including the use of fluorophenyl groups and methylene bridges to create highly conjugated systems. These compounds, through crystallization and single crystal diffraction, offer insights into the planarity and conformational preferences of such molecules, which are essential for understanding their reactivity and potential applications (Kariuki et al., 2021).

Antimicrobial Activity : Research on fluorinated pyrazolone derivatives, including those synthesized by both conventional and non-conventional methods, highlights their potential antimicrobial properties. These studies show that the structural modifications, such as the inclusion of fluorine atoms, can significantly influence the biological activity of these compounds, offering a pathway to new antimicrobial agents (Shelke et al., 2007).

Photoinduced Reactions

Mechanism of Light-Induced Reactions : The microscopic mechanisms underlying light-induced reactions involving similar fluorophenyl-containing compounds have been elucidated through advanced computational methods. These insights are vital for the development of green synthesis methods for pyrazole-fused quinones, demonstrating the importance of such compounds in environmentally friendly chemical synthesis (He et al., 2021).

Optical Properties and Applications

Two-Photon Absorption Properties : Oxazolone derivatives, including those structurally related to the compound , have been studied for their two-photon absorption properties. These findings are crucial for the development of materials with potential applications in optical technologies, such as in the creation of novel fluorescent probes and materials for photonic devices (Rodrigues et al., 2012).

Antimicrobial and Antioxidant Activities : The synthesis of novel derivatives and their characterization has led to the discovery of compounds with significant antimicrobial and antioxidant activities. These studies not only contribute to the field of medicinal chemistry by providing new compounds with potential therapeutic applications but also highlight the versatility of pyrazole and oxazolone derivatives in chemical synthesis (Bhat et al., 2016).

Properties

IUPAC Name

(4Z)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O2/c26-20-13-11-17(12-14-20)23-19(16-29(28-23)21-9-5-2-6-10-21)15-22-25(30)31-24(27-22)18-7-3-1-4-8-18/h1-16H/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXPJUASBYVZMD-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365622
Record name ZINC04772398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5880-20-6
Record name ZINC04772398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

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